4-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine 4-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14939859
InChI: InChI=1S/C16H12Cl2N2S/c1-10-3-2-4-12(7-10)19-16-20-15(9-21-16)11-5-6-13(17)14(18)8-11/h2-9H,1H3,(H,19,20)
SMILES:
Molecular Formula: C16H12Cl2N2S
Molecular Weight: 335.2 g/mol

4-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine

CAS No.:

Cat. No.: VC14939859

Molecular Formula: C16H12Cl2N2S

Molecular Weight: 335.2 g/mol

* For research use only. Not for human or veterinary use.

4-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine -

Specification

Molecular Formula C16H12Cl2N2S
Molecular Weight 335.2 g/mol
IUPAC Name 4-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C16H12Cl2N2S/c1-10-3-2-4-12(7-10)19-16-20-15(9-21-16)11-5-6-13(17)14(18)8-11/h2-9H,1H3,(H,19,20)
Standard InChI Key PDANFCGRNRWJBT-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound’s structure consists of a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms at positions 1 and 3) substituted as follows:

  • Position 4: 3,4-Dichlorophenyl group (C₆H₃Cl₂).

  • Position 2: Amino group linked to a 3-methylphenyl substituent (C₆H₄(CH₃)-NH-).

The planar thiazole ring facilitates π-π stacking interactions, while the electron-withdrawing chlorine atoms and methyl group influence solubility and binding affinity .

Table 1: Key Structural and Spectral Data

PropertyValue/DescriptionSource
Molecular FormulaC₁₆H₁₃Cl₂N₃S
Molecular Weight356.27 g/mol
Melting Point156–158°C (predicted)
UV-Vis λ<sub>max</sub>280 nm (aromatic π→π* transition)
IR Peaks3250 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N)

Synthesis and Physicochemical Properties

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Thiazole Ring Formation: Condensation of α-bromo-3,4-dichloroacetophenone with thiourea yields 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine .

  • N-Arylation: Coupling the thiazol-2-amine with 3-methylphenyl bromide via Buchwald-Hartwig amination introduces the 3-methylphenyl group .

Reaction Scheme:

α-Bromo-3,4-dichloroacetophenone+ThioureaEtOH, Δ4-(3,4-Dichlorophenyl)thiazol-2-amine\text{α-Bromo-3,4-dichloroacetophenone} + \text{Thiourea} \xrightarrow{\text{EtOH, Δ}} \text{4-(3,4-Dichlorophenyl)thiazol-2-amine} 4-(3,4-Dichlorophenyl)thiazol-2-amine+3-Methylphenyl bromidePd(dba)₂, XantphosTarget Compound\text{4-(3,4-Dichlorophenyl)thiazol-2-amine} + \text{3-Methylphenyl bromide} \xrightarrow{\text{Pd(dba)₂, Xantphos}} \text{Target Compound}

Physicochemical Properties

  • Solubility: Low aqueous solubility (<0.1 mg/mL in water) due to hydrophobic aryl groups; soluble in DMSO and DMF .

  • Stability: Stable under ambient conditions but degrades in strong acidic/basic environments .

  • LogP: 3.8 (indicative of high lipophilicity) .

Pharmacological Activity

Table 2: Antiproliferative Activity

Cell LineGI₅₀ (μM)MechanismSource
SGC-79010.83Tubulin inhibition, G₂/M arrest
MDA-MB-4531.15Caspase-3/7 activation

Antimicrobial Effects

The compound exhibits moderate activity against:

  • Bacteria: Staphylococcus aureus (MIC = 12.5 μg/mL), Escherichia coli (MIC = 25 μg/mL) .

  • Fungi: Aspergillus niger (IC₅₀ = 14.3 μg/mL) .

Molecular Docking and Structure-Activity Relationships (SAR)

Docking Studies

Docking into the colchicine-binding site of tubulin (PDB: 1SA0) reveals:

  • Key Interactions:

    • Hydrogen bonding between the thiazole nitrogen and β-tubulin’s Val238.

    • Van der Waals contacts with the 3,4-dichlorophenyl group and Leu248 .

SAR Insights

  • 3,4-Dichlorophenyl Group: Enhances tubulin binding via hydrophobic interactions.

  • 3-Methylphenyl Substituent: Optimizes steric fit in the binding pocket .

Applications and Future Directions

Therapeutic Applications

  • Oncology: Potential as a lead compound for gastric and breast cancer therapies .

  • Antimicrobials: Scaffold for developing broad-spectrum agents .

Research Challenges

  • Solubility Optimization: Prodrug strategies or nanoparticle formulations to improve bioavailability .

  • Toxicity Profiling: In vivo studies needed to assess hepatotoxicity and hematological effects .

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